molecular formula C8H5ClFNO2 B13409027 (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride

(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride

Cat. No.: B13409027
M. Wt: 201.58 g/mol
InChI Key: QOTHHSODCSYTPO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and an oxoethanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride typically involves the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-2-(2-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
  • (1E)-2-(2-bromophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
  • (1E)-2-(2-methylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride

Uniqueness

(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride is unique due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from its analogs, which may have different halogen or alkyl substituents.

Properties

Molecular Formula

C8H5ClFNO2

Molecular Weight

201.58 g/mol

IUPAC Name

(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride

InChI

InChI=1S/C8H5ClFNO2/c9-8(11-13)7(12)5-3-1-2-4-6(5)10/h1-4,13H/b11-8+

InChI Key

QOTHHSODCSYTPO-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C(=N\O)/Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=NO)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.